1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-20(25)24-9-5-6-14-7-8-15(12-19(14)24)22-21(26)23-16-10-17(27-2)13-18(11-16)28-3/h7-8,10-13H,4-6,9H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBOINYBXQLDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 3,5-dimethoxyphenyl moiety which may contribute to its pharmacological properties.
- A tetrahydroquinoline derivative, known for various biological activities.
- A urea group that is often associated with bioactive compounds.
Structural Formula
Anticancer Activity
Research has indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has not been extensively studied in this context; however, its structural analogs suggest potential efficacy.
Case Study: Tetrahydroquinoline Derivatives
- Study : A study examined the effects of tetrahydroquinoline derivatives on breast cancer cells.
- Findings : The derivatives inhibited cell growth and induced apoptosis via the mitochondrial pathway.
- : The structural features similar to those in 1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea may confer similar anticancer properties.
Antimicrobial Activity
The presence of the urea and phenyl groups in the compound suggests potential antimicrobial properties. Urea derivatives are known for their activity against a range of pathogens.
Research Findings
- Study : A comparative analysis of urea derivatives showed promising results against Gram-positive and Gram-negative bacteria.
- Results : The compounds demonstrated minimum inhibitory concentrations (MICs) indicating effectiveness against multiple strains.
Neuroprotective Effects
Tetrahydroquinoline derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The compound's ability to interact with neurotransmitter systems could provide insights into its potential therapeutic uses.
Relevant Research
- Study : Research on related compounds indicated neuroprotective effects through modulation of oxidative stress and inflammation pathways.
- Outcome : These findings support further investigation into the neuroprotective potential of this compound.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : Interaction with pathways such as PI3K/Akt and MAPK could underlie its anticancer and neuroprotective effects.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties that can protect against cellular damage.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Modulates oxidative stress |
Comparative Analysis with Related Compounds
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-(phenyl)urea | Anticancer | Moderate |
| 1-(3-Dimethoxyphenyl)-2-(methyl)urea | Antimicrobial | High |
| 1-(3,5-Dimethoxyphenyl)-3-(benzoyl)urea | Neuroprotective | Significant |
Comparison with Similar Compounds
Key analogs :
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea (CAS:1203095-83-3): Differs by a cyclopropanecarbonyl group instead of propanoyl. Cyclopropane’s ring strain may increase metabolic stability but reduce solubility compared to linear acyl chains .
PD173074 : A pyrido[2,3-d]pyrimidine-based urea inhibitor targeting fibroblast growth factor receptors (FGFRs). The dimethoxyphenyl group is retained, but the heterocyclic core differs significantly, impacting selectivity .
PQ401: Features a 2-methylquinolin-4-yl group and a chloro-methoxyphenyl substituent. The fully aromatic quinoline core likely confers distinct pharmacokinetic properties .
Substituent Effects
- 3,5-Dimethoxyphenyl group : Common in kinase inhibitors (e.g., GW583340), this substituent may enhance hydrophobic interactions with ATP-binding pockets .
- Propanoyl vs. Cyclopropanecarbonyl: Propanoyl’s linear chain may improve solubility, whereas cyclopropanecarbonyl’s rigidity could enhance target affinity or stability .
Hypothesized Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
